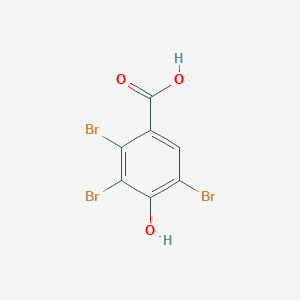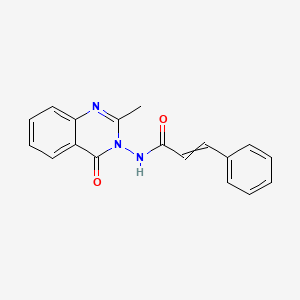
2-Propenamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-3-phenyl- is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-3-phenyl- typically involves the reaction of 2-methyl-4-oxo-3(4H)-quinazolinone with an appropriate propenamide derivative. The reaction conditions may include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce reduced quinazolinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Propenamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-3-phenyl- would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Propenamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-3-phenyl- include other quinazolinone derivatives, such as:
- 2-Methyl-4-oxo-3(4H)-quinazolinone
- 3-Phenyl-2-propenamide
- N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide
Uniqueness
The uniqueness of 2-Propenamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-3-phenyl- lies in its specific structure, which combines the quinazolinone core with a propenamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
98832-93-0 |
|---|---|
Fórmula molecular |
C18H15N3O2 |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
N-(2-methyl-4-oxoquinazolin-3-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H15N3O2/c1-13-19-16-10-6-5-9-15(16)18(23)21(13)20-17(22)12-11-14-7-3-2-4-8-14/h2-12H,1H3,(H,20,22) |
Clave InChI |
ORBQZSCFRSIWPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


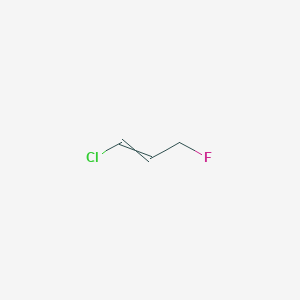
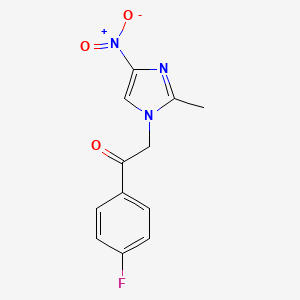
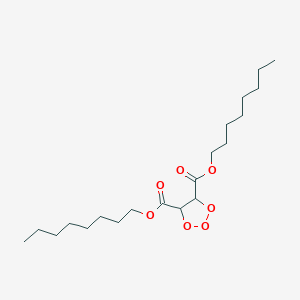
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)
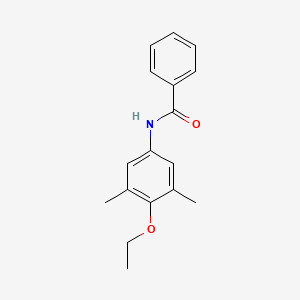
![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
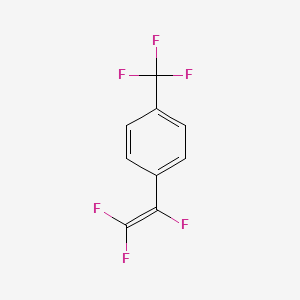

![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)
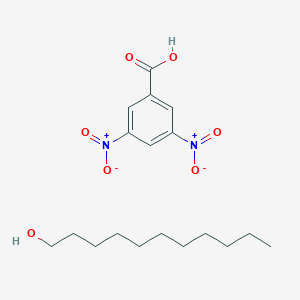
![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)
